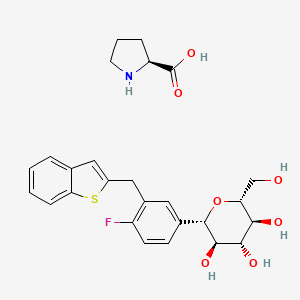

Ipragliflozin L-proline

Descripción general

Descripción

Ipragliflozina L-prolina es un compuesto novedoso que funciona como un inhibidor selectivo del cotransportador de sodio-glucosa 2 (SGLT2). Este compuesto se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2. Al inhibir SGLT2, reduce la reabsorción de glucosa en los riñones, lo que lleva a una mayor excreción de glucosa en la orina y, por lo tanto, disminuye los niveles de glucosa en sangre .

Mecanismo De Acción

Ipragliflozina L-prolina ejerce sus efectos al inhibir selectivamente SGLT2, una proteína responsable de la reabsorción de glucosa en los riñones. Al bloquear este transportador, el compuesto aumenta la excreción de glucosa en la orina, lo que reduce los niveles de glucosa en sangre. Este mecanismo es particularmente beneficioso para los pacientes con diabetes mellitus tipo 2, ya que ayuda a controlar la hiperglucemia sin causar hipoglucemia significativa .

Compuestos Similares:

- Dapagliflozina

- Canagliflozina

- Empagliflozina

- Tofogliflozina

- Luseogliflozina

Comparación: Ipragliflozina L-prolina es única debido a su alta selectividad para SGLT2 y su perfil farmacocinético favorable. En comparación con otros inhibidores de SGLT2, muestra un menor riesgo de hipoglucemia y una mejor estabilidad frente a las glucosidasas intestinales .

Análisis Bioquímico

Biochemical Properties

Ipragliflozin L-proline potently and selectively inhibits human, rat, and mouse SGLT2 at nanomolar ranges . It exhibits stability against intestinal glucosidases . The compound interacts with the SGLT2 enzyme, which is primarily found in the proximal tubules of the kidneys . The nature of these interactions involves the inhibition of SGLT2, which suppresses renal glucose reabsorption and stimulates urinary excretion of glucose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing blood glucose levels . This is achieved by increasing urinary glucose excretion through the inhibition of renal glucose reabsorption . The compound does not influence intestinal glucose absorption and electrolyte balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to SGLT2, inhibiting its function . This results in a decrease in the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion in the urine . This mechanism of action is independent of insulin, which makes this compound effective even in conditions of insulin resistance .

Temporal Effects in Laboratory Settings

This compound shows good pharmacokinetic properties following oral dosing . It dose-dependently increases urinary glucose excretion, which lasts for over 12 hours in normal mice . Single administration of this compound results in dose-dependent and sustained antihyperglycemic effects in both type 1 and type 2 diabetic models .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. The compound increases urinary glucose excretion and has antihyperglycemic effects . At pharmacological doses, this compound does not affect normoglycemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme in this pathway, inhibiting its function and leading to increased glucose excretion .

Transport and Distribution

This compound is primarily metabolized in the liver, mainly via uridine 5′-diphospho-glucuronosyltransferase and sulfation enzymes . It is distributed within cells and tissues via these metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is primarily in the proximal tubules of the kidneys, where the SGLT2 enzyme is located . This localization allows the compound to effectively inhibit the function of SGLT2 and increase urinary glucose excretion .

Métodos De Preparación

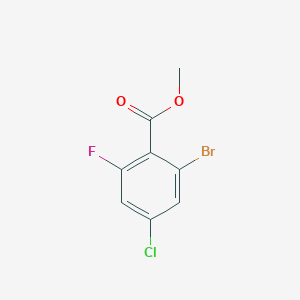

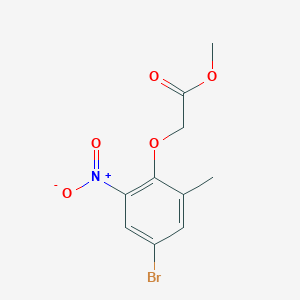

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Ipragliflozina L-prolina implica varios pasos clave. Un método comienza con 2-[(5-yodo-2-fluorofenil)metil]-1-benzotiofeno y bromuro de 2,3,4,6-tetra-O-pivaloil-α-D-glucopiranosilo. La reacción avanza a través del intercambio de yodo-litio-zinc, seguido de una sustitución nucleofílica para formar el producto deseado. El rendimiento general es aproximadamente del 52% en tres pasos, con una excelente pureza del producto .

Métodos de Producción Industrial: La producción industrial de Ipragliflozina L-prolina generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos para uso terapéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ipragliflozina L-prolina se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la porción de benzotiofeno.

Reducción: Las reacciones de reducción pueden afectar el componente glucitol.

Sustitución: Las reacciones de sustitución nucleofílica son cruciales en la síntesis del compuesto.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos como el alquil litio y las sales de zinc se emplean en reacciones de sustitución nucleofílica.

Principales Productos Formados: El principal producto formado a partir de estas reacciones es la propia Ipragliflozina L-prolina, con alta pureza y rendimiento .

Aplicaciones Científicas De Investigación

Ipragliflozina L-prolina tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar inhibidores de SGLT2.

Biología: Investigado por sus efectos sobre el metabolismo de la glucosa y la función renal.

Medicina: Utilizado principalmente en el tratamiento de la diabetes mellitus tipo 2, mostrando eficacia en la reducción de los niveles de glucosa en sangre.

Industria: Empleado en el desarrollo de nuevos fármacos y formulaciones antidiabéticos

Comparación Con Compuestos Similares

- Dapagliflozin

- Canagliflozin

- Empagliflozin

- Tofogliflozin

- Luseogliflozin

Comparison: Ipragliflozin L-proline is unique due to its high selectivity for SGLT2 and its favorable pharmacokinetic profile. Compared to other SGLT2 inhibitors, it shows a lower risk of hypoglycemia and better stability against intestinal glucosidases .

Propiedades

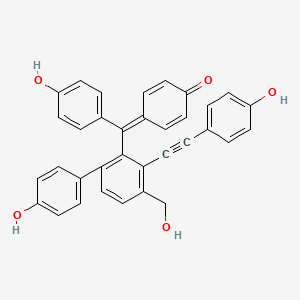

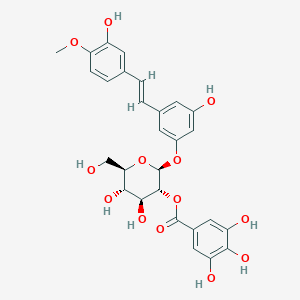

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGWWULBZIUBS-FVYIYGEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241771 | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951382-34-6 | |

| Record name | Ipragliflozin mixture with proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

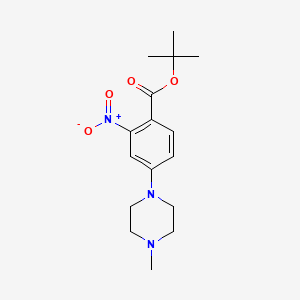

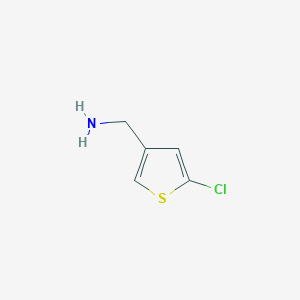

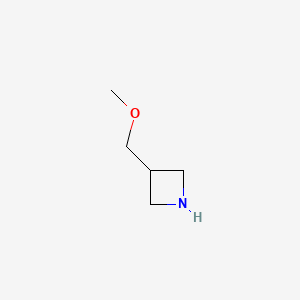

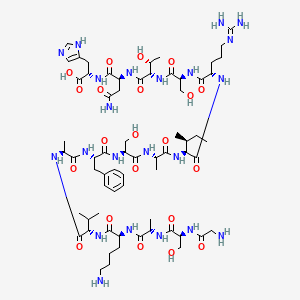

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.